molecular formula C10H14N2O2 B13826599 3-(Benzyloxy)-N'-hydroxypropanimidamide

3-(Benzyloxy)-N'-hydroxypropanimidamide

Cat. No.: B13826599
M. Wt: 194.23 g/mol
InChI Key: ULIWHNAKNAODDO-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-N'-hydroxypropanimidamide is a synthetic amidine derivative characterized by a propanimidamide backbone substituted with a benzyloxy group (OCH₂C₆H₅).

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

N'-hydroxy-3-phenylmethoxypropanimidamide

InChI

InChI=1S/C10H14N2O2/c11-10(12-13)6-7-14-8-9-4-2-1-3-5-9/h1-5,13H,6-8H2,(H2,11,12)

InChI Key

ULIWHNAKNAODDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCC(=NO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)-N’-hydroxypropanimidamide typically involves the reaction of benzyloxy compounds with propanimidamide derivatives under specific conditions. One common method includes the use of N-bromosuccinimide (NBS) as a reagent to facilitate the formation of the benzyloxy group . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(Benzyloxy)-N’-hydroxypropanimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the compound into amine derivatives.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-(Benzyloxy)-N’-hydroxypropanimidamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or reagent in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-N’-hydroxypropanimidamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, binding to receptors, or interfering with cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-(Benzyloxy)-N'-hydroxypropanimidamide with structurally analogous compounds, focusing on molecular properties, substituents, and key applications:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS No. Purity Key Features/Applications References
3-(Benzyloxy)-N'-hydroxypropanimidamide* C₁₀H₁₄N₂O₂† ~210.23 Not Provided N/A High lipophilicity due to benzyloxy group Inferred
3-(3,5-Dimethyl-1H-pyrazol-1-yl)-N'-hydroxypropanimidamide C₈H₁₁ClN₄O 216.67 1006336-93-1 95% Pyrazole substituent; potential enzyme inhibition
N-Hydroxy-3-methylbenzimidamide C₈H₁₀N₂O 150.18 40067-82-1 98% Simplified aromatic amidine; antioxidant assays
3-[3-Cyclopropyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N'-hydroxypropanimidamide C₁₀H₁₃F₃N₄O 262.24 1006322-86-6 95% Trifluoromethyl group enhances metabolic stability
3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N'-hydroxypropanimidamide C₁₁H₁₁N₃O₂S 249.29 180028-94-8 95% Chloro and dimethyl groups; possible solubility challenges
3-(3-Methylphenoxy)propanimidamide C₁₀H₁₄N₂O 178.23 Not Provided N/A Phenoxy substituent; lower molecular weight
6-(1H-1,3-Benzodiazol-1-yl)-N'-hydroxypyridine-3-carboximidamide C₁₃H₁₁N₅O 253.25 1017047-94-7 N/A Benzodiazolyl group; research chemical

*Hypothetical structure inferred from analogs. †Calculated based on substituents.

Key Structural and Functional Comparisons:

  • Pyrazole Derivatives: Compounds like those in exhibit heterocyclic rings that may improve binding to enzymatic pockets (e.g., TRPA1/TRPV1 antagonism in ). Chloro Substituents: Chlorine in increases molecular weight but may reduce aqueous solubility, a critical factor in drug design.
  • Molecular Weight Trends :

    • Amidines with bulky substituents (e.g., trifluoromethylpyrazole in ) exceed 260 g/mol, whereas simpler analogs (e.g., N-Hydroxy-3-methylbenzimidamide ) are under 200 g/mol. The target compound (~210 g/mol) balances size and lipophilicity.
  • Functional Group Diversity :

    • Amidines vs. Benzamides : Unlike benzamide derivatives (e.g., 3-(benzyloxy)-N-(3-hydroxypropyl)benzamide ), amidines possess a charged NH-C(=NH)-OH group, which may enhance hydrogen bonding with biological targets .

Physicochemical Properties

  • Solubility: Limited data exists, but analogs like 6-(1H-benzodiazol-1-yl)-N'-hydroxypyridine-3-carboximidamide show slight solubility in DMSO and methanol, suggesting polar aprotic solvents are preferred for formulation.

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